molecular formula C12H15Cl2NO6 B5102364 2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol;oxalic acid

2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B5102364
M. Wt: 340.15 g/mol
InChI Key: VGLRMHRXJAXRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol;oxalic acid is a chemical compound that combines the properties of both 2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol and oxalic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce 2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction can produce ethylamines .

Scientific Research Applications

2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-Dichlorophenoxy)ethylamino]ethanol;oxalic acid is unique due to its combination of dichlorophenoxy and aminoethyl functionalities, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[2-(2,6-dichlorophenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2.C2H2O4/c11-8-2-1-3-9(12)10(8)15-7-5-13-4-6-14;3-1(4)2(5)6/h1-3,13-14H,4-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLRMHRXJAXRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCNCCO)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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